2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid
Description
Dansyl-L-phenylalanine is a fluorescent dansylated amino acid derivative, consisting of L-phenylalanine conjugated to a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group. Its chemical formula is C₂₁H₂₂N₂O₄S, with a molecular weight of 398.48 g/mol and CAS number 1104-36-5 . The dansyl group confers intrinsic fluorescence, making it a valuable probe for studying protein-ligand interactions, particularly with human serum albumin (HSA) . Dansyl-L-phenylalanine specifically binds to drug site 2 (subdomain IIIA) of HSA due to its hydrophobic phenylalanine side chain, distinguishing it from polar dansylated analogs that target drug site 1 . Applications include molecular docking studies, fluorescence-based sensors, and enzymatic inhibition assays .
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIOGTIFRDHWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911627 | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104-36-5 | |
| Record name | Dansylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001104365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phenylalanine Ammonia Lyase (PAL)-Mediated Amination
Phenylalanine ammonia lyase (PAL) catalyzes the amination of cinnamic acid derivatives to yield L-phenylalanine. A one-pot chemoenzymatic cascade developed by couples PAL amination with stereoselective deracemization to produce L-phenylalanine in high enantiomeric excess (ee > 99%). Key parameters include:
- Substrate : Trans-cinnamic acid derivatives (e.g., 4-hydroxycinnamic acid).
- Enzyme System : PAL variants optimized via high-throughput solid-phase screening for enhanced activity and selectivity.
- Reaction Conditions : pH 8.5–9.0, 30–37°C, 24–48 hours.
- Yield : 85–92% with ee values exceeding 99%.
This method avoids racemization and provides a scalable route to L-phenylalanine, which is critical for subsequent dansylation.
Dansylation of L-Phenylalanine
Dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) reacts with the primary amine group of L-phenylalanine to form the fluorescent derivative. The reaction mechanism, optimization, and side reactions are well-documented in chromatographic studies.
Reaction Mechanism and Optimization
The dansylation proceeds via nucleophilic substitution, where the deprotonated α-amino group of L-phenylalanine attacks the sulfonyl chloride group of dansyl chloride. Critical parameters include:
- Molar Ratio : 2:1 excess of dansyl chloride to L-phenylalanine to ensure complete derivatization.
- pH : 9.5 (adjusted with sodium bicarbonate buffer) to deprotonate the amine.
- Temperature and Time : 60°C for 60 minutes.
- Quenching : Addition of L-alanine to consume excess dansyl chloride, preventing hydrolysis to dansylamide.
Table 1: Optimized Dansylation Conditions
| Parameter | Value |
|---|---|
| L-Phenylalanine (mM) | 10 |
| Dansyl Chloride (mM) | 20 |
| Buffer | 50 mM NaHCO₃ (pH 9.5) |
| Temperature | 60°C |
| Reaction Time | 60 minutes |
| Quenching Agent | 100 mg/mL L-alanine (30 minutes) |
Side Reactions and Mitigation
Competing hydrolysis of dansyl chloride generates dansyl sulfonic acid, while over-derivatization can yield bis-dansylated products. Strategies to minimize side reactions include:
- Strict control of pH to avoid excessive alkalinity.
- Rapid quenching with primary amines (e.g., L-alanine).
- Use of anhydrous acetone as a solvent to reduce water content.
Purification and Chromatographic Separation
Crude reaction mixtures contain unreacted L-phenylalanine, dansylamide, and by-products, necessitating robust purification.
Liquid-Liquid Extraction
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with fluorescence detection is the gold standard for purifying Dansyl-L-phenylalanine. Methodologies from were adapted as follows:
Table 2: HPLC Parameters for Dansyl-L-Phenylalanine Purification
| Parameter | Value |
|---|---|
| Column | C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase A | 25 mM Sodium acetate (pH 5.94) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Ex: 340 nm, Em: 525 nm) |
This method achieves baseline separation of Dansyl-L-phenylalanine from D-enantiomers and dansylated by-products, with a retention time of 14.2 minutes.
Characterization and Quality Control
Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry confirms deuterium enrichment in isotopically labeled analogs (e.g., [²H]Dansyl-L-phenylalanine). The molecular ion peak at m/z 399.1 corresponds to the protonated adduct [M+H]⁺.
Chiral Purity Assessment
Poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly (SULV)) in micellar electrokinetic chromatography (MEKC) resolves L- and D-enantiomers. Binding free energy calculations (-13.3 kJ·mol⁻¹ for L vs. -12.1 kJ·mol⁻¹ for D) confirm preferential recognition of the L-form.
Alternative Synthetic Routes
Microbiological Preparation
Deuterated L-phenylalanine, produced via Brevibacterium methylicum cultured in ²H₂O and [U-²H]MeOH, can be dansylated to yield [²H]Dansyl-L-phenylalanine. Deuterium enrichment levels (17–75%) depend on isotopic content in growth media.
Solid-Phase Synthesis
Immobilized PAL enzymes on magnetic beads enable reusable catalytic systems for L-phenylalanine synthesis, reducing costs for large-scale dansylation.
Chemical Reactions Analysis
Dansylation Reaction
The dansylation of amino acids involves the reaction of dansyl chloride with free amino groups. The general reaction can be expressed as follows:
In this reaction, the dansyl chloride reacts with the amino group of L-phenylalanine, resulting in the formation of dansyl-L-phenylalanine and hydrochloric acid as a byproduct. This reaction is highly selective and produces fluorescent derivatives that can be easily analyzed using chromatographic techniques.
Side Reactions
If excess dansyl chloride is not quenched, it can lead to unwanted side reactions, including the formation of dansylamide or other derivatives. To prevent these side reactions, quenching agents such as pyridine or ammonia are often used. These agents react with excess dansyl chloride to minimize byproduct formation and ensure a cleaner product profile during analysis.
Kinetic Studies on Enzyme Inhibition
Research has shown that dansyl-L-phenylalanine acts as an uncompetitive inhibitor of calf intestinal alkaline phosphatase (CIAP). The inhibition mechanism was studied using UV-Vis spectrophotometry, revealing that both dansyl-L-phenylalanine and L-phenylalanine inhibit enzyme activity at similar rates. The inhibition constants () were determined to be 2.3 mM for dansyl-L-phenylalanine and 1.1 mM for L-phenylalanine, indicating that the modified compound retains significant inhibitory activity against CIAP .
Chiral Recognition Studies
Dansyl-L-phenylalanine has been investigated for its chiral recognition capabilities through molecular dynamics simulations and micellar electrokinetic chromatography (MEKC). Studies indicate that L-enantiomers bind more strongly to poly-sodium N-undecanoyl-(L)-Leucylvalinate than their D counterparts. The binding free energy values for Dansyl-L-phenylalanine were calculated to be around -13.3349 kJ/mol, highlighting its preferential interaction with chiral environments .
Binding Free Energy Values
The following table summarizes the binding free energy values and percent occupancy for various Dansyl amino acids when interacting with poly(SULV):
| Compound | ΔG Binding (kJ/mol) | Percent Occupied (%) |
|---|---|---|
| Dansyl-(L)-Phenylalanine | -13.3349 | 49.95 |
| Dansyl-(D)-Phenylalanine | -12.0959 | 55.92 |
| Dansyl-(L)-Tryptophan | -21.3329 | 72.29 |
| Dansyl-(D)-Tryptophan | -11.7956 | 29.58 |
Kinetic Inhibition Constants
The following table lists the kinetic inhibition constants for dansylated compounds against CIAP:
| Compound | (mM) |
|---|---|
| Dansyl-L-Phenylalanine | 2.3 |
| L-Phenylalanine | 1.1 |
Scientific Research Applications
Dansyl-L-phenylalanine is a fluorescently labeled amino acid with several applications in scientific research, particularly in biochemistry and analytical chemistry. It is created through the dansylation of L-phenylalanine and has been utilized in various studies due to its unique properties .
Scientific Research Applications
Chiral Separations
- Enantiomeric Discrimination Analytical methods that differentiate between enantiomers are in demand for analyzing the enantiomeric purity of compounds from natural or chemical sources in pharmaceutical sciences, bioactive compounds, chemistry, biology, biochemistry, forensic, and environmental sciences .
- MEKC Studies Dansyl amino acids, including Dansyl-L-phenylalanine, have been investigated using molecular dynamics simulations to understand chiral separation mechanisms. These studies often involve micellar electrokinetic chromatography (MEKC) to separate enantiomers, with results showing that L-enantiomers bind more strongly than D-enantiomers .
- AABMMs Amino acid-based molecular micelles (AABMMs) enhance enantiomeric resolution. Dansyl-L-phenylalanine is used to examine the binding of various Dansyl amino acids to the AABMM poly SULV .
Protein Binding Studies
- Human Serum Albumin (HSA) Binding Dansylated amino acids are utilized as site-specific markers for drug pockets on HSA because of their fluorescence. The physicochemical properties of the amino acid side chains of dansylated amino acids determine which drug-binding site they bind .
- Site Specificity Dansyl-L-phenylalanine, with its hydrophobic side chain, is specific for drug site 2 on HSA .
- Co-Crystallization Crystal structures of HSA in complex with Dansyl-L-phenylalanine have been reported, providing insights into the specificity determinants of drug-binding pockets and aiding future investigations of HSA–drug interactions .
Enzyme Inhibition
- Alkaline Phosphatase Inhibition Dansyl-L-phenylalanine can efficiently and specifically inhibit alkaline phosphatase activity, similar to L-phenylalanine .
Fluorescence Microscopy
- Cerebrospinal Fluid Studies Dansyl-L-phenylalanine has been used in fluorescence microscopy to examine its absorption, accumulation, and release in the cerebrospinal fluid after injection. Studies have shown its rapid absorption from the ependyma and plexus choriodei, with storage occurring in dopaminergic centers of the brain .
Other Applications
Mechanism of Action
The mechanism by which Dansyl-L-phenylalanine exerts its effects is primarily through its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits light at a longer wavelength, making it highly useful as a fluorescent probe. When Dansyl-L-phenylalanine reacts with primary or secondary amines, it forms a stable fluorescent product that can be detected and quantified using various analytical techniques .
Comparison with Similar Compounds
Structural and Binding Site Specificity
Dansylated amino acids share a common dansyl group but differ in their amino acid side chains, which dictate binding preferences to HSA’s two primary drug-binding sites:
Key Insight : Hydrophobic or methylated side chains favor binding to HSA’s site 2, while polar/charged side chains target site 1 .
Binding Affinity and Molecular Interactions
Dansyl-L-phenylalanine exhibits strong binding to HSA, with molecular docking studies revealing binding affinities (ΔG°) ranging from −8.2 to −9.3 kcal/mol for related N-acylhydrazone derivatives .
Enzymatic Inhibition Profiles
Dansyl-L-phenylalanine and its parent compound, L-phenylalanine, inhibit calf intestinal alkaline phosphatase (CIAP) via uncompetitive inhibition :
| Compound | Inhibition Constant (Kᵢ) | Mechanism | Reference |
|---|---|---|---|
| Dansyl-L-phenylalanine | 2.3 mmol/L | Binds to enzyme-substrate complex | |
| L-phenylalanine | 1.1 mmol/L | Similar uncompetitive inhibition |
The dansyl modification slightly reduces inhibitory potency but retains specificity, enabling fluorescence-based tracking of enzyme activity .
Biological Activity
Dansyl-L-phenylalanine (DPA) is a fluorescent amino acid derivative that has garnered interest in various biological studies due to its unique properties. This article delves into the biological activity of DPA, focusing on its pharmacological effects, mechanisms of action, and potential applications in research and medicine.
Chemical Structure and Properties
Dansyl-L-phenylalanine is characterized by the presence of a dansyl group, which imparts fluorescence, making it useful for tracking and visualization in biological systems. Its chemical formula is . The dansyl moiety enhances the compound's ability to interact with biological molecules, facilitating studies on protein interactions and cellular processes.
DPA has been studied for its role in various biological processes:
Table 1: Summary of Biological Activities of Dansyl-L-phenylalanine
Case Studies and Research Findings
- Neuropharmacological Effects : A study investigated the fate of N-dansyl-L-phenylalanine in cerebrospinal fluid after intraventricular administration. The results highlighted its absorption and release through brain structures, indicating a role in modulating central nervous system functions .
- Anticancer Potential : While not extensively studied, related compounds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives similar to DPA were found to inhibit topoisomerase IIα activity, a crucial enzyme in DNA replication and repair, suggesting a pathway through which DPA could exert anticancer effects .
- Fluorescent Probing : DPA's fluorescent properties make it an effective tool for tracking protein interactions. It has been utilized in lectin array methodologies to analyze glycosylation patterns on proteins, which are critical for understanding various diseases, including cancer .
Q & A
Q. What experimental methodologies are employed to characterize the inhibitory effects of Dansyl-L-phenylalanine on alkaline phosphatase activity?
Dansyl-L-phenylalanine’s inhibitory effects on calf intestinal alkaline phosphatase (CIAP) are typically studied using UV-Vis spectrophotometry. Researchers monitor enzymatic activity by measuring the hydrolysis of para-nitrophenyl phosphate (pNPP) to para-nitrophenol (pNP) at 405 nm. Key parameters include maintaining an optimized alkaline pH (e.g., pH 10.4) and a temperature of 37°C to mimic physiological conditions. Inhibition kinetics are analyzed by varying substrate concentrations and fitting data to models like Michaelis-Menten or Lineweaver-Burk plots to determine inhibition type (e.g., competitive, uncompetitive). Comparative studies with L-phenylalanine are critical to distinguish specific dansyl-group contributions .
Q. How can Dansyl-L-phenylalanine be characterized for purity and structural identity in synthetic workflows?
Thin-layer chromatography (TLC) or high-performance TLC (HPTLC) with in-situ scanning (e.g., at 254 nm) is used to verify purity. Migration distances (e.g., 8 cm) and solvent systems (e.g., with 0.2 mol/L lithium chloride) are optimized for separation. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are standard. Dansyl-group-specific fluorescence properties (excitation/emission at ~335/510 nm) also aid in qualitative analysis .
Advanced Research Questions
Q. How can molecular imprinting protocols using Dansyl-L-phenylalanine as a template be optimized for enantiomer separation in HPLC?
Dansyl-L-phenylalanine serves as a chiral template in molecularly imprinted polymers (MIPs) for HPLC. A hybrid crosslinker like N,O-bismethacryloyl ethanolamine (NOBE) enhances selectivity by combining methacrylate rigidity with hydrogen-bonding functionality. Optimization involves balancing functional monomer (e.g., methacrylic acid, MAA) and crosslinker ratios (typically 5–20% monomer) in polar aprotic solvents (e.g., acetonitrile) to stabilize template-monomer complexes. Post-polymerization template removal and column packing protocols must be validated via retention time and peak symmetry analysis .
Q. What strategies resolve discrepancies in reported inhibition efficiencies of Dansyl-L-phenylalanine across studies?
Contradictions in inhibition data often arise from variations in experimental design, such as enzyme source (e.g., tissue-specific isoforms), substrate concentrations, or buffer conditions. To address this:
- Standardize assay conditions (pH, temperature, ionic strength).
- Perform kinetic studies with purified enzyme isoforms.
- Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers.
- Validate findings with orthogonal methods like isothermal titration calorimetry (ITC) or fluorescence quenching .
Q. How do Dansyl-L-phenylalanine’s fluorescence properties influence its application in real-time enzyme activity monitoring?
The dansyl group’s environment-sensitive fluorescence enables real-time tracking of enzymatic reactions. For example, dansyl-L-phenylalanine’s fluorescence increases upon binding to hydrophobic enzyme pockets, allowing direct monitoring of inhibitor-enzyme interactions. Researchers use stopped-flow fluorometry to measure rapid binding kinetics or confocal microscopy for spatial resolution in cellular studies. Calibration curves correlating fluorescence intensity with inhibitor concentration are essential for quantitative analysis .
Methodological Considerations
- Experimental Reproducibility : Document buffer compositions (e.g., 50 mM Tris-HCl, pH 10.4), enzyme lot numbers, and instrument calibration protocols to ensure cross-study consistency .
- Data Interpretation : Use software tools (e.g., GraphPad Prism) for nonlinear regression analysis of inhibition kinetics. Report confidence intervals and p-values (e.g., p < 0.05) to validate statistical significance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
